Piperic acid
Piperic acid
(E,E)-piperic acid is a monocarboxylic acid that is (E)-penta-2,4-dienoic acid substituted by a 1,3-benzodioxol-5-yl group at position 5. It has been isolated from black pepper (Piper nigrum). It has a role as a plant metabolite. It is a member of benzodioxoles and an alpha,beta-unsaturated monocarboxylic acid. It is functionally related to an (E)-penta-2,4-dienoic acid. It is a conjugate acid of an (E,E)-piperate.
Piperic acid is a natural product found in Piper swartzianum and Piper tuberculatum with data available.
Piperic acid is a natural product found in Piper swartzianum and Piper tuberculatum with data available.
Brand Name:
Vulcanchem
CAS No.:
136-72-1
VCID:
VC20781368
InChI:
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O
Molecular Formula:
C12H10O4
Molecular Weight:
218.20 g/mol
Piperic acid
CAS No.: 136-72-1
Cat. No.: VC20781368
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (E,E)-piperic acid is a monocarboxylic acid that is (E)-penta-2,4-dienoic acid substituted by a 1,3-benzodioxol-5-yl group at position 5. It has been isolated from black pepper (Piper nigrum). It has a role as a plant metabolite. It is a member of benzodioxoles and an alpha,beta-unsaturated monocarboxylic acid. It is functionally related to an (E)-penta-2,4-dienoic acid. It is a conjugate acid of an (E,E)-piperate. Piperic acid is a natural product found in Piper swartzianum and Piper tuberculatum with data available. |
|---|---|
| CAS No. | 136-72-1 |
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
| Standard InChI | InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ |
| Standard InChI Key | RHBGITBPARBDPH-ZPUQHVIOSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
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